
1-Benzylpyrrolidine-2,5-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-2,5-dione can be synthesized through the reaction of succinimide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of succinimide attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into 1-benzylpyrrolidine or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: 1-Benzylpyrrolidine.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
Pharmaceutical Applications
1-Benzylpyrrolidine-2,5-dione and its derivatives have been investigated for their potential therapeutic properties across several domains:
- Anticancer Activity : Compounds derived from pyrrolidine-2,5-dione have been identified as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression and immune evasion. The inhibition of IDO1 can enhance T-cell responses against tumors, making these compounds promising candidates for cancer therapy .
- Anticonvulsant Properties : Recent studies have highlighted the anticonvulsant efficacy of pyrrolidine-2,5-dione derivatives. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant protective effects in various seizure models including maximal electroshock and pentylenetetrazole tests . These findings suggest that this compound derivatives could be developed into new treatments for epilepsy.
- Antidepressant Potential : Research has shown that certain derivatives of this compound exhibit high affinity for serotonin receptors (5-HT1A and SERT), indicating their potential as antidepressants. The structure–activity relationship studies reveal that modifications at specific positions on the pyrrolidine ring can enhance biological activity .
Biological Mechanisms
The biological mechanisms underlying the actions of this compound involve its interaction with various receptors and enzymes:
- Serotonin Receptors : Compounds derived from this scaffold have been shown to modulate serotonin pathways, which are crucial in mood regulation and seizure control .
- Kynurenine Pathway : The involvement of IDO1 in the kynurenine pathway links this compound to neuroactive metabolite production, which can influence both immune responses and neurological functions .
Case Studies
Several case studies provide insights into the applications of this compound:
Mechanism of Action
The mechanism of action of 1-benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The pyrrolidine-2,5-dione moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Succinimide: The parent compound without the benzyl substitution.
N-Methylsuccinimide: A similar compound with a methyl group instead of a benzyl group.
N-Phenylsuccinimide: A compound with a phenyl group substitution.
Uniqueness: 1-Benzylpyrrolidine-2,5-dione is unique due to the presence of the benzyl group, which imparts distinct physicochemical properties. The benzyl group increases the compound’s lipophilicity, enhancing its ability to interact with hydrophobic regions of biological targets. This makes it a valuable scaffold in medicinal chemistry for the design of new therapeutic agents.
Biological Activity
1-Benzylpyrrolidine-2,5-dione, a compound characterized by its unique structure featuring a pyrrolidine ring with a benzyl substitution and dual carbonyl functionalities, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Research indicates that this compound exhibits notable antibacterial activity against a range of pathogens, making it a candidate for further development in antimicrobial therapies.
- Anticonvulsant Effects : The compound has shown promise as a broad-spectrum anticonvulsant. For instance, studies involving its derivatives demonstrated significant protection in animal models of epilepsy, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. This suggests potential efficacy in treating different types of human epilepsy .
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
The mechanism of action of this compound is thought to involve several pathways:
- Enzyme Interaction : The compound can interact with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active or allosteric sites, affecting various metabolic and signaling pathways.
- Neuroprotective Effects : In the context of epilepsy treatment, its derivatives have shown neuroprotective effects in preclinical models, suggesting that they may modulate neurotransmitter systems involved in seizure activity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
- Anticonvulsant Study : A study reported that N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative of this compound, exhibited potent anticonvulsant properties across various animal seizure models. The compound was effective at doses of 15 mg/kg to 60 mg/kg and demonstrated synergistic effects when combined with valproic acid .
- ADME-Tox Profile : In vitro ADME-Tox studies revealed that AS-1 has good permeability characteristics and metabolic stability without significant hepatotoxicity. These findings are crucial for assessing the safety profile of potential therapeutic agents derived from this compound .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Properties |
---|---|---|
1-Ethylpyrrolidine-2,5-dione | N-substituted carboxylic acid imide | Experimental drug with unknown effects |
3-Pyrrolidinone | Lactam | Known for neuroprotective effects |
N-Benzyloxycarbonyl-pyrrolidine | Carbonyl derivative | Potential anti-inflammatory properties |
What sets this compound apart is its specific benzyl substitution at the nitrogen atom and dual carbonyl functionality. This unique structure contributes to its distinct reactivity patterns and biological activities compared to other pyrrolidine derivatives.
Q & A
Q. Basic: What experimental methods are recommended for synthesizing 1-Benzylpyrrolidine-2,5-dione, and how is its structure confirmed?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-fluorobenzaldehyde can react with dialkylamines under heated conditions (150°C, DMF solvent) with potassium carbonate as a base. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and washing with ammonium chloride. Structural confirmation employs ¹H NMR (e.g., δ 10.01 ppm for aldehyde protons), ¹³C NMR , and ESI-HRMS to verify molecular ions. Conformational analysis of the pyrrolidine ring (twisted or planar) can be performed using X-ray crystallography .
Q. Basic: How is the crystal structure of this compound characterized, and what parameters are critical for validation?
Methodological Answer:
Single-crystal X-ray diffraction at 290 K is standard. Key parameters include:
- R factor (≤0.036) and wR factor (≤0.085) for data reliability.
- Dihedral angles (e.g., 76.57° between benzyl and pyrrolidine rings) to assess steric interactions.
- C–H⋯O/C–H⋯C interactions in the crystal lattice, identified via Hirshfeld surface analysis.
Validation requires a data-to-parameter ratio >7.6 and comparison with reference structures (e.g., Cremer & Pople’s ring-puckering analysis) .
Q. Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives, particularly for neurological targets?
Methodological Answer:
- Target Selection : Focus on receptors like 5-HT1A or GABA-transaminase, given structural analogs’ reported affinity .
- In vitro Assays : Fluorometric assays measuring enzyme inhibition (e.g., GABA-transaminase IC50 values). Use vigabatrin as a reference standard.
- Data Interpretation : Compare IC50 values (e.g., 5.2 mM vs. 160.4 mM) to assess potency. Statistical validation requires triplicate trials and ANOVA to address variability .
Q. Advanced: What strategies are effective for modifying the this compound scaffold to enhance receptor binding or selectivity?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., bromine) at the 3-position to enhance π-stacking with aromatic residues in receptor pockets.
- Stereochemical Control : Use chiral catalysts (e.g., (R,R)- or (S,S)-ligands) to synthesize enantiopure derivatives, improving selectivity for targets like SERT .
- Validation : Molecular docking simulations (e.g., AutoDock Vina) paired with SPR (surface plasmon resonance) for binding affinity measurements .
Q. Advanced: How can contradictions in crystallographic or spectroscopic data for this compound derivatives be resolved?
Methodological Answer:
- Data Triangulation : Cross-validate X-ray results with DFT calculations (e.g., Gaussian09) to confirm bond lengths and angles.
- Dynamic NMR : Resolve conformational ambiguities (e.g., twisted vs. envelope ring conformations) by variable-temperature NMR studies.
- Error Analysis : Recalculate R factors using multiple software suites (e.g., SHELX vs. Olex2) to isolate instrumentation artifacts .
Q. Advanced: What synthetic routes optimize yield and purity for 4-substituted 1-Benzylpyrrolidine-2,5-diones?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 20 hours → 2 hours) and improves yield (93% vs. 70% conventional heating).
- Solvent Optimization : Use polar aprotic solvents (e.g., n-butanol) for better solubility of cyanothioacetamide intermediates.
- Purification : Flash chromatography with gradients (hexane/EtOAc) to separate regioisomers. Monitor by LC-MS to confirm purity (>95%) .
Properties
IUPAC Name |
1-benzylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONNJVQITCVNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175686 | |
Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-06-5 | |
Record name | 1-(Phenylmethyl)-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2142-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2142-06-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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